REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:12]([Cl:13])=[CH:11][C:10]([Cl:14])=[C:9]([F:15])[N:8]=1)C.C(O)C.[OH-].[Na+].Cl>O>[Cl:13][C:12]1[C:7]([O:6][CH2:5][C:4]([OH:16])=[O:3])=[N:8][C:9]([F:15])=[C:10]([Cl:14])[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=NC(=C(C=C1Cl)Cl)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for ~20 minutes
|
Type
|
TEMPERATURE
|
Details
|
cooled for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to recover the solid which
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
EXTRACTION
|
Details
|
the solid was extracted exhaustively with boiling hexane
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with a hexane-benzene mixture
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the (3,5-dichloro-6fluoro-2-pyridyloxy) acetic acid product was recrystallized from hexane
|
Type
|
CUSTOM
|
Details
|
was recovered in a yield of ~6 grams and melted at 140°-144° C
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |